2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone
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Overview
Description
2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a cyclopropylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-3-fluorophenol with cyclopropyl ketone derivatives under specific conditions. One common method includes:
Starting Materials: 4-bromo-3-fluorophenol and cyclopropyl ketone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux conditions, allowing the phenol to react with the ketone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: Shares the bromine and fluorine substitution but lacks the cyclopropylethanone moiety.
2-(4-Bromo-3-fluorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropylethanone.
4-Bromo-3-fluorobenzaldehyde: Contains the bromine and fluorine substitutions but with an aldehyde group.
Uniqueness
2-(4-Bromo-3-fluorophenoxy)-1-cyclopropylethanone is unique due to the presence of the cyclopropylethanone moiety, which imparts specific chemical and physical properties
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCMCLLGCJBUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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